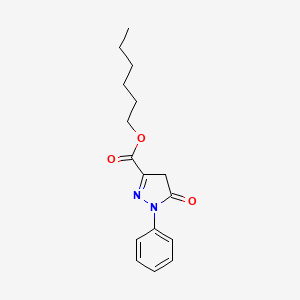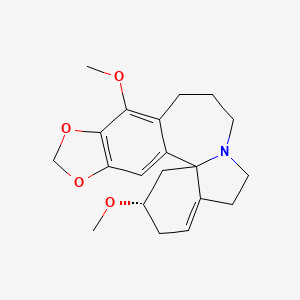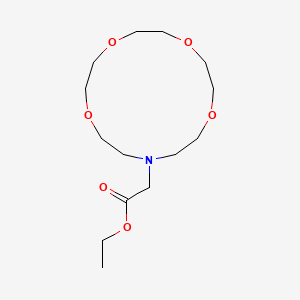![molecular formula C12H20N2O B14345615 2-[4-(Diethylamino)anilino]ethan-1-ol CAS No. 98095-74-0](/img/structure/B14345615.png)
2-[4-(Diethylamino)anilino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Diethylamino)anilino]ethan-1-ol is an organic compound with the molecular formula C12H20N2O It is a derivative of aniline, where the aniline nitrogen is substituted with a diethylamino group and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)anilino]ethan-1-ol typically involves the reaction of 4-nitroaniline with diethylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include:
Step 1: Nitration of aniline to form 4-nitroaniline.
Step 2: Reaction of 4-nitroaniline with diethylamine in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon to form 4-(diethylamino)aniline.
Step 3: Reaction of 4-(diethylamino)aniline with ethylene oxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diethylamino)anilino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the ethan-1-ol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(Diethylamino)anilino]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)anilino]ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The ethan-1-ol group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but lacks the aniline moiety.
4-(Diethylamino)aniline: Similar but lacks the ethan-1-ol group.
N,N-Diethylaniline: Lacks the ethan-1-ol group and has a different substitution pattern.
Uniqueness
2-[4-(Diethylamino)anilino]ethan-1-ol is unique due to the presence of both the diethylamino and ethan-1-ol groups, which confer distinct chemical and physical properties
Properties
CAS No. |
98095-74-0 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[4-(diethylamino)anilino]ethanol |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)12-7-5-11(6-8-12)13-9-10-15/h5-8,13,15H,3-4,9-10H2,1-2H3 |
InChI Key |
XNOKRKBHQHOILZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



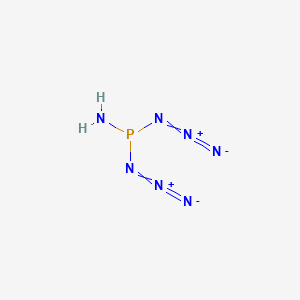

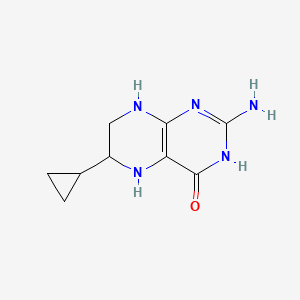
acetate](/img/structure/B14345564.png)
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
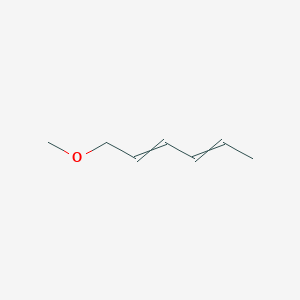
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
